molecular formula C9H19NO3 B2683670 2-(Diethoxymethyl)morpholine CAS No. 2228450-66-4

2-(Diethoxymethyl)morpholine

Cat. No. B2683670
CAS RN: 2228450-66-4
M. Wt: 189.255
InChI Key: WJDALEPXSNHTNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines has been extensively studied. Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of 2-(Diethoxymethyl)morpholine is C10H21NO3, with an average mass of 203.279 Da and a monoisotopic mass of 203.152145 Da . Morpholine is a six-membered heterocyclic compound where we can find two hetero atoms, Oxygen & Nitrogen .


Chemical Reactions Analysis

Morpholines, including this compound, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, boiling point of 248.8±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and a flash point of 66.6±21.8 °C .

Scientific Research Applications

Hydrogen Sulfide-Releasing Molecules

One study characterizes a novel, water-soluble, slow-releasing hydrogen sulfide compound, GYY4137, which exhibits vasodilator and antihypertensive activity. This compound is likely useful for studying the biological effects of hydrogen sulfide and may have therapeutic value in cardiovascular disease (Li et al., 2008).

Photodynamic Therapy Agents

Research into phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups has shown potential for photodynamic therapy. These derivatives exhibit moderate to high quantum yields of singlet oxygen production and have shown promising results in in vitro models using cancer cell lines (Kucińska et al., 2015).

Synthesis and Chemical Properties

A study on the chloroalkylation of (diethoxyphosphinoylmethyl)furans outlines reactions with various agents, including morpholine, to form chloromethyl derivatives. These compounds have potential applications in synthetic chemistry (Pevzner, 2008).

Electrochemical Oxidation

The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline has been investigated, revealing insights into the instability and reaction pathways of electrochemically generated p-benzoquinonediimine derivatives (Beiginejad & Nematollahi, 2013).

Biocompatible Copolymers

A study on the atom transfer radical polymerization of 2-Methacryloyloxyethyl phosphorylcholine in protic media discusses the synthesis of well-defined MPC-based block copolymers. These copolymers have significant implications for biomedical applications (Ma et al., 2003).

Photodynamic Activity Against Oral Cancer

Phthalocyanine derivatives with 2-(morpholin-4-yl)ethoxy groups incorporated into liposomes have shown promising photodynamic activity against oral cancer cell lines. The study highlights the importance of the physicochemical properties of these compounds in their biological activity (Skupin-Mrugalska et al., 2018).

Biological and Pharmacological Properties

The medicinal chemistry of 2,2,4-substituted morpholines reveals a range of biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties. This study underscores the versatility and potential of morpholines in drug development (Rekka & Kourounakis, 2010).

Safety and Hazards

2-(Diethoxymethyl)morpholine is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

properties

IUPAC Name

2-(diethoxymethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-3-11-9(12-4-2)8-7-10-5-6-13-8/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDALEPXSNHTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CNCCO1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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